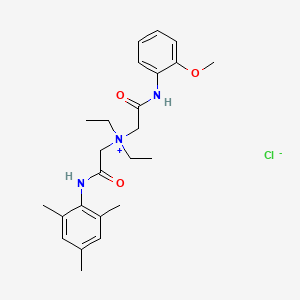
Ethanaminium, N,N-diethyl-N-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2-oxo-2-((2,4,6-trimethylphenyl)amino)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-[2-(2-methoxyanilino)-2-oxoethyl]-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride is a complex organic compound with the molecular formula C24H34ClN3O3 and a molecular weight of 447.998 g/mol . This compound is known for its unique structure, which includes both methoxyanilino and trimethylanilino groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-(2-methoxyanilino)-2-oxoethyl]-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride typically involves the reaction of 2-chloro-N-(2-methoxyphenyl)acetamide with diethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain consistent quality and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-(2-methoxyanilino)-2-oxoethyl]-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl-[2-(2-methoxyanilino)-2-oxoethyl]-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl-[2-(2-methoxyanilino)-2-oxoethyl]-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(2-methoxyphenyl)acetamide
- N,N-diethyl-2-(2,4,6-trimethylphenyl)acetamide
Uniqueness
Diethyl-[2-(2-methoxyanilino)-2-oxoethyl]-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride is unique due to its dual functional groups, which provide a combination of properties not found in similar compounds. This uniqueness makes it valuable for specific applications where both methoxyanilino and trimethylanilino functionalities are required.
Properties
CAS No. |
79143-75-2 |
|---|---|
Molecular Formula |
C24H34ClN3O3 |
Molecular Weight |
448.0 g/mol |
IUPAC Name |
diethyl-[2-(2-methoxyanilino)-2-oxoethyl]-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium;chloride |
InChI |
InChI=1S/C24H33N3O3.ClH/c1-7-27(8-2,15-22(28)25-20-11-9-10-12-21(20)30-6)16-23(29)26-24-18(4)13-17(3)14-19(24)5;/h9-14H,7-8,15-16H2,1-6H3,(H-,25,26,28,29);1H |
InChI Key |
XYEFNJXXRMDRMM-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC(=O)NC1=CC=CC=C1OC)CC(=O)NC2=C(C=C(C=C2C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]-](/img/structure/B13770226.png)
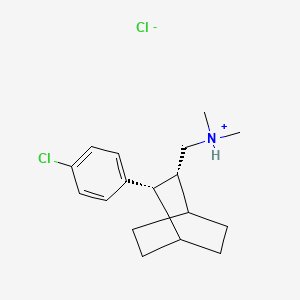
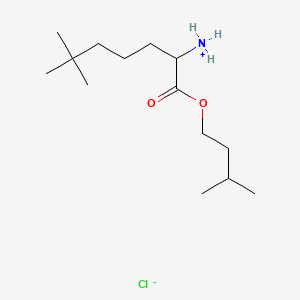

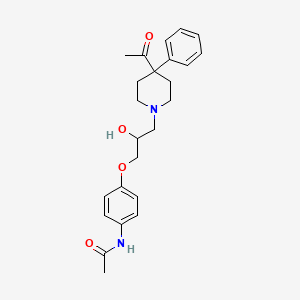
![[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene](/img/structure/B13770254.png)

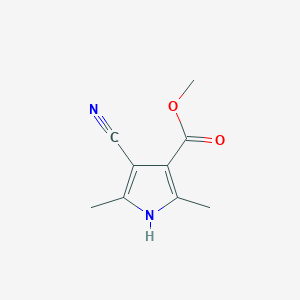
![methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13770267.png)
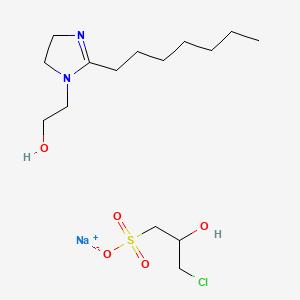
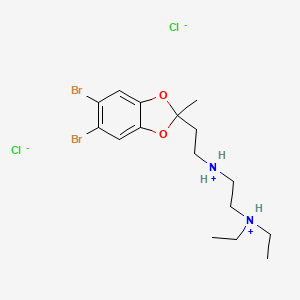
![2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy-](/img/structure/B13770284.png)
